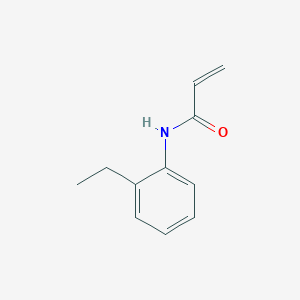

n-(2-Ethylphenyl)prop-2-enamide

Description

Significance of N-Substituted Acrylamide (B121943) Derivatives in Contemporary Chemical Science

N-substituted acrylamide derivatives are a class of organic compounds that have garnered considerable attention in contemporary chemical science due to their versatile properties and wide-ranging applications. nih.govgoogle.com These compounds are characterized by an acrylamide backbone with a substituent group attached to the nitrogen atom. The nature of this substituent can be tailored to impart specific functionalities, making them valuable building blocks in materials science, polymer chemistry, and medicinal chemistry. rsc.orgnih.gov

The polymerization of N-substituted acrylamide monomers leads to the formation of polymers with diverse characteristics. researchgate.netresearchgate.net For instance, these polymers are utilized as thickeners, aids in papermaking, textiles, and for controlling soil erosion. researchgate.net Some have also found use as flocculants for water clarification and in wastewater treatment. researchgate.netgoogle.com In the realm of materials science, these derivatives are crucial for creating "smart" materials, such as stimuli-responsive hydrogels that can undergo reversible changes in response to environmental cues like temperature and pH. mdpi.comrsc.org This responsive behavior makes them ideal for applications in drug delivery, sensing, and catalysis. rsc.org

In medicinal chemistry, the acrylamide moiety serves as a key structural component in various therapeutic agents. nih.gov The reactivity of the acrylamide group can be finely tuned, which is a significant advantage in the design of targeted covalent inhibitors. nih.gov

Overview of the Chemical Class and Structural Characteristics of n-(2-Ethylphenyl)prop-2-enamide (B6254113)

This compound is a specific member of the N-substituted acrylamide family. Its chemical structure consists of a prop-2-enamide group where the nitrogen atom is bonded to a phenyl ring substituted with an ethyl group at the ortho- (or 2-) position. sigmaaldrich.com

The core of the molecule is the amide functional group, which is planar. wikipedia.org This planarity arises from the resonance between two structures, which gives the C-N bond a partial double bond character. wikipedia.org The presence of the ethylphenyl group introduces steric and electronic effects that can influence the molecule's reactivity and physical properties.

The key structural features include:

An acrylamide core: -CH=CH-C(=O)N-

An N-substituted phenyl ring.

An ethyl group at the 2-position of the phenyl ring.

Research Landscape and Historical Development of Related Amide Chemistry

The chemistry of amides is foundational to organic chemistry and biochemistry, as the amide bond is the linkage that connects amino acids to form proteins. wikipedia.orgsciencedaily.com The synthesis of amides, or amidation, has been a subject of intense research for over a century. researchgate.net

Historically, the formation of amide bonds was often achieved by reacting a carboxylic acid with an amine at high temperatures. researchgate.net However, the need for milder and more efficient methods led to the development of a vast array of coupling reagents. researchgate.netumich.edu These reagents activate the carboxylic acid, facilitating its reaction with the amine under more benign conditions. researchgate.net

The Ritter reaction, discovered in the mid-20th century, provided a method for synthesizing N-substituted amides from nitriles and a source of a carbocation, such as an alcohol in the presence of a strong acid. tandfonline.com This reaction has been a valuable tool in organic synthesis.

More recently, the focus has shifted towards developing greener and more sustainable methods for amide bond formation. nih.gov This includes the development of catalytic methods that avoid the use of stoichiometric coupling reagents, which generate significant waste. researchgate.netnih.gov Continuous flow chemistry has also emerged as a powerful technique for the safe and efficient synthesis of amides. nih.gov

The synthesis of N-substituted acrylamides, such as this compound, can be achieved through several methods. A common approach involves the reaction of an amine with acryloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netresearchgate.netmdpi.com This method, a variation of the Schotten-Baumann reaction, is widely used for its efficiency and applicability to a broad range of amines. researchgate.netajol.info

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| CAS Number | 67262-56-0 |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-(2-ethylphenyl)prop-2-enamide |

InChI |

InChI=1S/C11H13NO/c1-3-9-7-5-6-8-10(9)12-11(13)4-2/h4-8H,2-3H2,1H3,(H,12,13) |

InChI Key |

IILVREDLWCGIKN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Route Elucidation

Established Synthetic Pathways for N-Substituted Acrylamides

The creation of the amide bond in N-substituted acrylamides is the cornerstone of their synthesis. Several reliable methods have been developed, each with its own set of advantages and limitations.

Acylation Reactions Involving Amine and Acyl Halide Precursors

The most traditional and widely employed method for synthesizing N-substituted acrylamides, including n-(2-Ethylphenyl)prop-2-enamide (B6254113), is the acylation of a primary or secondary amine with an acyl halide. uobaghdad.edu.iq This reaction, commonly known as the Schotten-Baumann reaction, is a robust and versatile method for amide bond formation. iitk.ac.inwikipedia.org

In the context of this compound synthesis, this involves the reaction of 2-ethylaniline (B167055) with acryloyl chloride. uobaghdad.edu.iqresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. byjus.comorganic-chemistry.org The choice of solvent and base is critical for optimizing the reaction conditions. A two-phase system, often consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (like sodium hydroxide), is a hallmark of Schotten-Baumann conditions. wikipedia.org Alternatively, an organic base such as triethylamine (B128534) or pyridine (B92270) can be used in a single-phase organic solvent. uobaghdad.edu.iqbyjus.com

The general reaction is as follows:

Table 1: Representative Conditions for Schotten-Baumann Acylation

| Parameter | Condition | Reference |

| Amine | 2-Ethylaniline | - |

| Acyl Halide | Acryloyl chloride | uobaghdad.edu.iq |

| Base | Triethylamine or aq. NaOH | uobaghdad.edu.iqbyjus.com |

| Solvent | Acetone, Dichloromethane, or Water/Organic biphasic | uobaghdad.edu.iqwikipedia.org |

| Temperature | 0-25 °C | uobaghdad.edu.iq |

| Typical Yield | Moderate to High | researchgate.net |

Direct Amidation Reactions and Catalytic Approaches

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, with the only byproduct being water. While conceptually simple, this reaction is often thermodynamically unfavorable and requires high temperatures or the use of coupling agents or catalysts.

For the synthesis of this compound, this would entail the direct reaction of acrylic acid with 2-ethylaniline. Catalytic systems are crucial to facilitate this transformation under milder conditions. Various catalysts, including boric acid derivatives and transition metal complexes, have been investigated for direct amidation reactions. These catalysts work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems. While specific examples for the synthesis of this compound via this route are not prevalent in the literature, the general principles of catalytic amidation are applicable. rsc.org

Alternative Synthetic Strategies for Enhancing Reaction Efficiency

Research into alternative synthetic routes for N-substituted acrylamides aims to overcome the limitations of traditional methods, such as the use of corrosive acyl halides or the need for harsh reaction conditions. One such strategy involves the aminolysis of acrylic esters. This method reacts an amine with an acrylate (B77674) ester, often in the presence of a catalyst, to form the corresponding acrylamide (B121943).

Another emerging approach is the use of enzymatic catalysis. Lipases, for instance, have been shown to catalyze the amidation of acrylic esters with amines under mild conditions, offering a high degree of selectivity and environmental compatibility. google.com

Mechanistic Investigations of this compound Synthesis

The mechanism of N-substituted acrylamide formation via the Schotten-Baumann reaction is a well-understood nucleophilic acyl substitution. iitk.ac.in The process begins with the nucleophilic attack of the amine (2-ethylaniline) on the carbonyl carbon of the acyl chloride (acryloyl chloride). This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. The base present in the reaction mixture then deprotonates the nitrogen, yielding the final N-substituted acrylamide product and a salt. byjus.com

In the case of direct amidation, the mechanism is dependent on the catalyst employed. For acid-catalyzed reactions, the protonation of the carboxylic acid carbonyl group enhances its electrophilicity, facilitating the attack by the amine.

The formation of acrylamide itself has been mechanistically studied in the context of the Maillard reaction, where asparagine and reducing sugars are key precursors. nih.govnih.govdntb.gov.uaresearchgate.netresearchgate.net These studies, while not directly applicable to the synthesis of this compound, provide valuable insights into the fundamental reactivity of the acrylamide moiety.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing the synthesis of this compound involves the careful control of several reaction parameters to maximize the yield and purity of the product while minimizing side reactions.

Key Optimization Parameters:

Stoichiometry: The molar ratio of the reactants (2-ethylaniline and acryloyl chloride or acrylic acid) and the base is a critical factor. An excess of the acylating agent can lead to di-acylation or other side products, while an excess of the amine can complicate purification.

Temperature: Acylation reactions are often exothermic and are typically carried out at low temperatures (0-5 °C) to control the reaction rate and prevent polymerization of the acryloyl moiety. uobaghdad.edu.iq

Solvent: The choice of solvent can influence the solubility of the reactants and products, the reaction rate, and the ease of product isolation. For Schotten-Baumann reactions, a biphasic system can facilitate the separation of the product from the aqueous byproducts. wikipedia.org

Base: The strength and nature of the base can impact the reaction rate and selectivity. A stronger base can deprotonate the amine more effectively but may also promote side reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Table 2: Factors Influencing Yield and Purity of N-Aryl Acrylamides

| Factor | Influence | General Observation |

| Reactant Purity | High | Impurities in starting materials can lead to side products and lower yields. |

| Order of Addition | Significant | Slow, dropwise addition of the acyl chloride to the amine solution helps to control the reaction. uobaghdad.edu.iq |

| Atmosphere | Inert | Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric components. |

| Work-up Procedure | Critical | Proper work-up, including washing with acidic and basic solutions, is necessary to remove unreacted starting materials and byproducts. |

Green Chemistry Principles and Sustainable Synthesis of N-Acrylamide Compounds

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and enhance safety. ipinnovative.comresearchgate.net For the synthesis of this compound and other N-acrylamides, several green strategies can be considered.

Atom Economy: Direct amidation reactions are inherently more atom-economical than acylation with acyl halides, as the only byproduct is water.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a key goal. nih.gov

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric amounts reduces waste generation. Biocatalysis, using enzymes like lipases, offers a highly sustainable approach. google.com

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption.

Renewable Feedstocks: While not directly applicable to the synthesis from petrochemical-derived 2-ethylaniline and acrylic acid, future research may explore bio-based routes to these precursors.

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of n-(2-Ethylphenyl)prop-2-enamide (B6254113), providing insights into the electronic environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the various protons in the molecule. The aromatic protons on the ethylphenyl ring would typically appear in the downfield region, approximately between 7.0 and 7.5 ppm, with their specific chemical shifts and coupling patterns dictated by their relative positions. The vinyl protons of the prop-2-enamide moiety are expected to resonate in the range of 5.5 to 6.5 ppm, showing characteristic geminal and vicinal couplings. The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH2-) group, likely around 2.6 ppm, coupled to a triplet for the methyl (-CH3) group, which would appear further upfield at approximately 1.2 ppm. The amide proton (N-H) signal is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration, typically appearing between 7.5 and 8.5 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| Amide-H | 7.5 - 8.5 | Broad Singlet |

| Vinylic-H | 5.5 - 6.5 | Multiplet |

| Methylene-H (-CH2-) | ~2.6 | Quartet |

| Methyl-H (-CH3) | ~1.2 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the region of 165-170 ppm. The aromatic carbons would generate a set of signals between 120 and 140 ppm. The two vinyl carbons of the acrylamide (B121943) group would be observed around 125-135 ppm. The carbons of the ethyl substituent would be found in the upfield region, with the methylene carbon (-CH2-) at approximately 24 ppm and the methyl carbon (-CH3) at around 14 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl-C (C=O) | 165 - 170 |

| Aromatic-C | 120 - 140 |

| Vinylic-C | 125 - 135 |

| Methylene-C (-CH2-) | ~24 |

| Methyl-C (-CH3) | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons in the ethyl group (methylene and methyl) and among the protons on the aromatic ring. It would also confirm the connectivity of the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl group, the aromatic ring, and the vinyl group to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopic Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is employed to identify the key functional groups present in this compound. The spectrum would be characterized by several key absorption bands. A strong absorption band is expected around 1660 cm⁻¹ corresponding to the C=O stretching vibration of the amide group (Amide I band). The N-H stretching vibration of the secondary amide should appear as a sharp peak in the region of 3300-3400 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring would likely be observed in the 1600-1640 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinyl groups would be found above 3000 cm⁻¹, while the C-H stretching of the aliphatic ethyl group would appear just below 3000 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| Aromatic/Vinylic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=O Stretch (Amide I) | ~1660 |

| C=C Stretch (Aromatic/Vinylic) | 1600 - 1640 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for this compound, the molecule would first be ionized, and the resulting molecular ion would be selected. This precursor ion would then be subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragments.

The analysis of these fragments would provide valuable information about the connectivity of the atoms within the molecule. For instance, cleavage of the amide bond would be expected, leading to fragments corresponding to the ethylphenyl group and the propenamide moiety. The specific fragmentation pattern would serve as a fingerprint for the compound, confirming its identity and distinguishing it from isomers.

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |

| [M+H]⁺ | --- | --- |

| [M+H]⁺ | --- | --- |

| [M+H]⁺ | --- | --- |

| No experimental data available in published literature. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the electronic structure of the compound, particularly the presence of conjugated systems.

For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of the aromatic phenyl ring and the conjugated acrylamide group. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) would be key parameters determined from the spectrum. These values are influenced by the electronic environment of the chromophores within the molecule.

Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| --- | --- | --- | --- |

| --- | --- | --- | --- |

| No experimental data available in published literature. |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and torsion angles.

A successful crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure. It would also reveal the conformation of the molecule in the solid state, including the relative orientations of the ethylphenyl and propenamide groups. Furthermore, the analysis would describe how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | --- |

| Space Group | --- |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (ų) | --- |

| Z | --- |

| No experimental data available in published literature. |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of a pure compound. By combusting a small, precisely weighed sample, the amounts of carbon, hydrogen, and nitrogen are determined. The experimentally measured percentages are then compared to the theoretical values calculated from the molecular formula.

For this compound (C₁₁H₁₃NO), elemental analysis would be used to verify its stoichiometric purity. A close agreement between the found and calculated percentages for carbon, hydrogen, and nitrogen would provide strong evidence for the correctness of the assigned molecular formula.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 75.40 | --- |

| Hydrogen (H) | 7.48 | --- |

| Nitrogen (N) | 7.99 | --- |

| No experimental data available in published literature. |

Reactivity and Polymerization Studies of N 2 Ethylphenyl Prop 2 Enamide

Radical Polymerization Mechanisms of n-(2-Ethylphenyl)prop-2-enamide (B6254113) as a Monomer

The polymerization of this compound, as with other N-substituted acrylamides, proceeds via radical mechanisms. The ethylphenyl group on the nitrogen atom introduces steric and electronic effects that influence the polymerization kinetics and the properties of the resulting polymer.

Kinetics and Thermodynamics of Homopolymerization

The homopolymerization of acrylamide-based monomers is governed by classic radical polymerization kinetics, involving initiation, propagation, and termination steps. The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. For aqueous solution polymerizations of acrylamides, kinetic models have been developed that account for monomer concentration and the formation of mid-chain radicals. researchgate.net Increasing monomer concentration generally leads to a faster polymerization rate due to the enhanced probability of collisions between growing polymer chains and monomer units. mdpi.com

The thermodynamics of polymerization for acrylamides are typically favorable, driven by the conversion of a π-bond in the monomer to a σ-bond in the polymer backbone. However, specific thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of polymerization for this compound are not extensively documented. For related N-aryl amides, thermodynamic parameters have been calculated in hydrolysis studies, which can provide insight into bond stabilities. researchcommons.org

Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques are crucial for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been successfully applied to various acrylamide (B121943) monomers. mdpi.comresearchgate.net The success of RAFT polymerization relies on the appropriate selection of a chain transfer agent (CTA) and initiator. mdpi.comnih.gov For instance, trithiocarbonate (B1256668) CTAs have proven effective for the controlled polymerization of N-isopropylacrylamide (NIPAM) and acrylamide itself, enabling the synthesis of polymers with low dispersity (Đ < 1.2). nih.govresearchgate.net It is expected that a similar approach would allow for the controlled polymerization of this compound.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method, but its application to (meth)acrylamides can be challenging. cmu.eduacs.org A primary issue is the potential for the amide group of the monomer and the resulting polymer to complex with the copper catalyst. cmu.eduresearchgate.netresearchgate.net This complexation can retard the deactivation step, leading to a high concentration of radicals and subsequent termination reactions, resulting in poor control over the polymerization. cmu.eduacs.org Despite these challenges, successful ATRP of N-substituted acrylamides like N-hydroxyethyl acrylamide (HEAA) and N,N-dimethylacrylamide has been achieved, often by using strongly binding polydentate amine ligands like Me₆Tren to prevent catalyst inactivation. researchgate.netresearchgate.netnih.gov These systems have enabled the synthesis of well-defined homopolymers and block copolymers. nih.govnih.gov

Intramolecular Chain Transfer and Branching in Polymerization

Chain transfer reactions are significant in radical polymerizations as they can limit the polymer's molecular weight. researchgate.net Intramolecular chain transfer, or "backbiting," can occur where the growing radical chain end abstracts a hydrogen atom from its own backbone, creating a mid-chain radical. researchgate.net This new radical site can then initiate further polymerization, leading to a branched polymer structure.

Chain transfer to solvent is another critical consideration, especially when using solvents like alcohols or N,N-dimethylformamide (DMF). researchgate.netrsc.org Studies on N-substituted acrylamides have shown that the chain transfer constant (Ctr,S) can be significant, imposing an upper limit on the achievable molecular weight. researchgate.netrsc.org For instance, in the polymerization of N-tert-butylacrylamide, Ctr,S was found to increase with the number of methylene (B1212753) units in linear alcohol solvents. rsc.org The presence of the ethylphenyl group in this compound may influence the propensity for such chain transfer events.

Copolymerization Strategies with Other Monomers

Copolymerization of this compound with other vinyl monomers is a key strategy for tailoring polymer properties. The composition and microstructure of the resulting copolymer are determined by the reactivity ratios of the comonomers.

Reactivity ratios (r₁ and r₂) describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homo-propagation) versus a unit of the comonomer (cross-propagation). mdpi.com These ratios are typically determined by conducting copolymerizations at low monomer conversions with varying feed compositions and analyzing the resulting copolymer composition. uwaterloo.ca Common graphical methods for determining reactivity ratios include the Fineman-Ross and Kelen-Tudos methods.

For example, studies on the copolymerization of N-naphthylacrylamide (NAA) with acrylic acid (AA) and methyl acrylate (B77674) (MA) have yielded reactivity ratios that indicate how each monomer incorporates into the polymer chain. Similarly, the copolymerization of acrylamide and 2-ethylhexyl acrylate has been studied to determine their respective reactivity ratios. bas.bg The electronic and steric profile of the 2-ethylphenyl substituent in this compound would significantly influence its reactivity ratios when copolymerized with monomers like styrenes, acrylates, or other acrylamides.

Below is a table with representative reactivity ratios for related acrylamide copolymer systems.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Reference |

|---|---|---|---|---|

| N-naphthylacrylamide (NAA) | Acrylic Acid (AA) | 0.048 | 0.687 | |

| N-naphthylacrylamide (NAA) | Methyl Acrylate (MA) | 0.066 | 0.346 | |

| Acrylamide (AM) | 2-Ethylhexyl Acrylate (2-EHA) | 0.913 | 0.477 | bas.bg |

| Acrylamide (Am) | Sodium Acrylate (AA) | Varies with ionic strength | polimi.it |

Nucleophilic and Electrophilic Reactions of the α,β-Unsaturated Amide Moiety

The α,β-unsaturated amide group in this compound is an electrophilic Michael acceptor, making it susceptible to conjugate addition by nucleophiles. nih.govlibretexts.org

Nucleophilic Reactions: The primary reaction is the Michael addition, where a nucleophile attacks the β-carbon of the carbon-carbon double bond. libretexts.orgmasterorganicchemistry.com Acrylamides are considered soft electrophiles and thus react preferentially with soft nucleophiles like thiols. nih.govnih.gov The reactivity of acrylamides in Michael additions is influenced by substituents on the nitrogen and the α- or β-carbons. nih.gov N-aryl substitution, as in this compound, generally results in a more reactive Michael acceptor compared to N-alkyl substituted acrylamides. nih.gov Amines can also act as nucleophiles in aza-Michael additions to acrylamides, a reaction that can be catalyzed by ionic liquids or other promoters. mdpi.com However, the formation of Michael addition products can be an undesirable side reaction during the synthesis of N-substituted acrylamides from amines and acrylic esters. google.com

Electrophilic Reactions: While the double bond is electron-deficient and primarily undergoes nucleophilic attack, electrophilic reactions can be induced. For example, the synthesis of α,β-unsaturated amides can be achieved from their saturated counterparts through electrophilic activation followed by dehydrogenation, demonstrating a pathway where the amide acts as a precursor in an electrophilic-mediated process. nih.gov

Hydrolysis and Degradation Pathways of the Amide Bond

The amide bond in this compound and its corresponding polymer is susceptible to hydrolysis, particularly under acidic or basic conditions. pressbooks.pub

Hydrolysis: Amide hydrolysis yields a carboxylic acid and an amine. pressbooks.pub The reaction is generally slower than ester hydrolysis, reflecting the greater stability of the amide bond. pressbooks.pub

Acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic for nucleophilic attack by water. pressbooks.pub

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. pressbooks.pubarkat-usa.org This pathway is often more challenging than acid-catalyzed hydrolysis because the resulting amide anion is a poor leaving group. pressbooks.pub The rate of alkaline hydrolysis is influenced by steric and electronic factors; electron-withdrawing groups on the acyl moiety increase the rate, while bulky substituents can hinder the reaction. arkat-usa.org Studies on N-aryl amides have explored these kinetic factors in detail. researchcommons.orgacs.org

Degradation of Poly(this compound): The polymer is subject to degradation through several pathways. Thermal degradation of polyacrylamides can involve hydrolysis of the side-chain amide groups to carboxylic acid groups. researchgate.net At very high temperatures (>300 °C), thermal degradation can lead to the formation of small molecules through more complex decomposition reactions. nih.gov Degradation can also be induced by UV irradiation, which may cause chain scission and a decrease in the polymer's molecular weight. researchgate.netresearchgate.net The stability of the polymer is a critical factor for its application, and the ethylphenyl group may influence its degradation profile compared to unsubstituted polyacrylamide.

Cycloaddition and Other Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, represent a significant class of transformations for unsaturated systems like this compound. msu.edu The electron-withdrawing nature of the amide group polarizes the double bond, making it an excellent participant in various cycloaddition reactions.

The most anticipated of these is the [4+2] cycloaddition, or Diels-Alder reaction, where the acrylamide moiety functions as a dienophile. msu.eduacs.org When reacted with a conjugated diene, this compound would be expected to form a cyclohexene (B86901) derivative. The stereochemistry and regiochemistry of the product would be governed by the established principles of the Diels-Alder reaction, with a preference for the endo product often observed. msu.edu

Beyond the classic Diels-Alder reaction, other pericyclic reactions could potentially involve the acrylamide scaffold. For instance, [2+2] cycloadditions, typically induced photochemically, could lead to the formation of cyclobutane (B1203170) rings. msu.edu Furthermore, intramolecular variants of these reactions are conceivable if a suitable diene or alkene is present elsewhere in a more complex molecular structure incorporating the this compound core.

Ene reactions, another class of pericyclic reactions, are also a theoretical possibility, involving the reaction of the acrylamide double bond with an alkene containing an allylic hydrogen. msu.edu The feasibility and efficiency of these pericyclic reactions would be influenced by factors such as the choice of reactants, catalysts (in some cases), and reaction conditions like temperature and pressure.

Derivatization Reactions and Functional Group Transformations of the Phenyl Ring and Amide Nitrogen

The structure of this compound offers multiple avenues for derivatization, allowing for the synthesis of a diverse range of new chemical entities. These transformations can be broadly categorized by the part of the molecule being modified.

A prominent reaction pathway for N-substituted acrylamides is the Michael addition to the β-carbon of the α,β-unsaturated system. nih.gov This conjugate addition is facilitated by the electron-withdrawing amide group. A variety of nucleophiles, particularly soft nucleophiles like thiols and amines, readily add across the double bond. For instance, reaction with a thiol (R-SH) would yield the corresponding thioether derivative. nih.gov Similarly, primary or secondary amines can add to form β-amino-propionamide structures. nih.gov

The Morita-Baylis-Hillman (MBH) reaction is another important carbon-carbon bond-forming reaction applicable to activated alkenes like N-substituted acrylamides. academie-sciences.fr This reaction, typically catalyzed by a nucleophilic tertiary amine or phosphine, involves the coupling of the α-position of the acrylamide with a carbonyl compound, usually an aldehyde, to generate a multifunctional allylic alcohol derivative. academie-sciences.fr

The phenyl ring of this compound is also amenable to a range of functional group transformations, primarily through electrophilic aromatic substitution. The directing effects of the two substituents on the ring—the ethyl group and the prop-2-enamido group—would govern the position of substitution. The ethyl group is an ortho-, para-director, while the N-acyl group is also an ortho-, para-director. This would likely lead to complex product mixtures in substitution reactions.

Direct reactions at the amide nitrogen are generally less common due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. fiveable.me However, under certain conditions, such as in the presence of strong bases or through specific catalytic cycles, N-H functionalization could be achieved. More specialized transformations, such as the Hofmann rearrangement, could potentially be employed to convert the amide into an amine, though this would fundamentally alter the core structure of the molecule.

Below is a table summarizing potential derivatization reactions:

| Reaction Type | Reagents/Conditions | Expected Product |

| Michael Addition | R-SH (Thiol), Base | 3-(Alkylthio)-N-(2-ethylphenyl)propanamide |

| R₂NH (Amine) | 3-(Dialkylamino)-N-(2-ethylphenyl)propanamide | |

| Morita-Baylis-Hillman | Aldehyde (R-CHO), DABCO | N-(2-Ethylphenyl)-3-hydroxy-2-methylene-3-phenylpropanamide |

| Diels-Alder Cycloaddition | 1,3-Butadiene, Heat | 1-(2-Ethylphenyl)cyclohex-3-enecarboxamide |

| Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | Nitro-N-(2-ethylphenyl)prop-2-enamide |

Computational and Theoretical Chemistry of N 2 Ethylphenyl Prop 2 Enamide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular and electronic properties of n-(2-ethylphenyl)prop-2-enamide (B6254113) from first principles. These methods offer a detailed view of the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) Studies for Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. These studies provide precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.

Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability. Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the electron density to identify electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions.

Interactive Table: Sample DFT-Calculated Properties

| Property | Description | Example Value (Illustrative) |

| Total Energy | The total electronic energy of the optimized molecule. | Varies with method/basis set |

| HOMO Energy | Energy of the highest occupied molecular orbital. | e.g., -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | e.g., -1.2 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | e.g., 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | e.g., 3.5 Debye |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer a higher level of theoretical accuracy. While computationally more demanding than DFT, these methods can be used to refine the understanding of the electronic structure and energy of this compound. They are particularly valuable for benchmarking results obtained from DFT and for investigating systems where electron correlation effects are significant.

Conformer Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound—specifically the C-N amide bond, the bond between the phenyl ring and the nitrogen atom, and the bond connecting the ethyl group to the ring—gives rise to various possible conformations. Conformer analysis involves systematically exploring these rotational possibilities to identify stable, low-energy conformers.

Mapping the potential energy surface (PES) by rotating key dihedral angles reveals the energy barriers between different conformers. This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. For similar amide-containing molecules, specific conformations can be stabilized by intramolecular hydrogen bonds, which significantly influences their packing in the solid state and reactivity in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental characterization.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies corresponding to different normal modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of functional groups like the N-H, C=O, C=C, and aromatic C-H bonds. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another key application. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide theoretical chemical shifts. These predictions are invaluable for assigning experimental spectra and confirming the molecular structure. The accuracy of these predictions can be further enhanced by using machine learning algorithms trained on large datasets of experimental and calculated shifts.

Interactive Table: Sample Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, illustrative) |

| N-H Stretch | Amide | ~3400 |

| C=O Stretch | Amide | ~1680 |

| C=C Stretch | Alkene | ~1630 |

| Aromatic C-H Stretch | Phenyl Ring | ~3050 |

| CH₂/CH₃ Stretch | Ethyl Group | ~2960 |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can be employed to model the reactivity of this compound. For instance, the prop-2-enamide (acrylamide) moiety is known to participate in reactions like Michael additions and polymerization.

Simulating a reaction pathway involves identifying the structures of reactants, products, and, most importantly, the transition state (TS). Transition state analysis, using methods like DFT, allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This provides critical insights into the reaction kinetics and mechanism. For example, in an E2 elimination reaction, computational modeling can help predict the stereochemical outcome by analyzing the alignment of the reacting bonds in the transition state.

Molecular Dynamics Simulations for Conformational Behavior and Polymer Properties

While quantum chemical calculations are typically performed on single molecules in a vacuum, molecular dynamics (MD) simulations can model the behavior of molecules over time in a condensed phase (like a solvent or a polymer matrix).

For this compound, MD simulations could be used to:

Explore its conformational landscape in an aqueous or organic solvent, revealing how intermolecular interactions with the solvent affect its preferred shape.

Simulate the polymerization process, providing insights into the structure and properties of the resulting poly(this compound). MD can predict bulk properties like the radius of gyration and the interaction energy between polymer chains.

These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment and for designing polymers with specific material properties.

Materials Science and Polymer Chemistry Applications

Development of Homopolymers of n-(2-Ethylphenyl)prop-2-enamide (B6254113) for Advanced Materials

The synthesis of homopolymers from this compound typically proceeds through free-radical polymerization of the vinyl group in the prop-2-enamide moiety. The resulting polymer, poly(this compound), is characterized by a backbone of repeating amide units, each bearing an ethylphenyl side group.

The presence of the bulky and hydrophobic ethylphenyl group is expected to impart significant properties to the homopolymer. These include:

High Thermal Stability: The aromatic rings in the polymer structure can enhance thermal resistance, similar to other aromatic polyamides. researchgate.net

Hydrophobicity: The nonpolar nature of the ethylphenyl group would render the homopolymer insoluble in water and soluble in organic solvents.

Amorphous Nature: The bulky side group may hinder polymer chain packing, leading to an amorphous solid with a high glass transition temperature.

While specific, detailed studies on the homopolymer of this compound are not extensively documented, its synthesis follows established principles of polymer chemistry. The properties of such a homopolymer would make it a candidate for applications requiring durable, thermally stable, and hydrophobic materials.

Functional Copolymers and Their Synthesis for Tailored Properties

To achieve specific functionalities and create materials with tailored properties, this compound can be copolymerized with other vinyl monomers. Copolymerization allows for the precise tuning of the final material's characteristics by combining the properties of different monomers.

For instance, copolymerizing this compound with:

Hydrophilic Monomers (e.g., acrylic acid, N-isopropylacrylamide): This can introduce stimuli-responsive behavior, such as sensitivity to pH or temperature, into the final polymer. ontosight.ai

Cross-linking Monomers (e.g., divinylbenzene): This leads to the formation of robust, three-dimensional polymer networks essential for applications like hydrogels and separation media. nih.gov

The synthesis of these copolymers is generally achieved through radical polymerization techniques. The ratio of the comonomers can be adjusted to control the degree of hydrophobicity, responsiveness, and mechanical strength of the resulting copolymer, making it a versatile strategy for developing advanced functional materials. researchgate.netontosight.ai

Preparation of Hydrogels and Smart Polymeric Materials

Hydrogels are cross-linked polymer networks capable of absorbing and retaining large amounts of water. "Smart" polymeric materials, including certain hydrogels, can undergo significant changes in their properties in response to external stimuli like temperature or pH. mdpi.commdpi.com While this compound itself is hydrophobic, it can be incorporated into hydrogel networks as a comonomer.

In such a system, the this compound units would act as hydrophobic domains within the hydrophilic network. This can influence the hydrogel's swelling behavior, mechanical properties, and its interaction with other molecules. The synthesis involves polymerizing a mixture of a primary hydrophilic monomer, this compound, and a cross-linker.

The incorporation of this compound into a polymer can modulate its stimuli-responsive properties.

Thermo-Responsive Systems: Many N-substituted polyacrylamides, such as poly(N-isopropylacrylamide) (PNIPAM), exhibit a Lower Critical Solution Temperature (LCST), where they undergo a reversible phase transition from a soluble to an insoluble state as the temperature increases. mdpi.comresearchgate.net By copolymerizing this compound with a thermo-responsive monomer like N-isopropylacrylamide, the LCST of the resulting polymer can be fine-tuned. The hydrophobic ethylphenyl groups would typically lower the transition temperature, making the polymer more sensitive to thermal changes. mdpi.com

pH-Responsive Systems: pH-responsiveness is achieved by incorporating ionizable functional groups, such as carboxylic acids or amines, into the polymer structure. rsc.orgnih.gov While this compound is not itself pH-sensitive, it can be copolymerized with acidic monomers (e.g., acrylic acid) or basic monomers. In the resulting copolymer, changes in pH would cause the ionizable groups to protonate or deprotonate, altering the electrostatic interactions within the polymer network and leading to swelling or shrinking of the material. mdpi.com

Application in Coatings, Adhesives, and Resins

Polymers derived from this compound hold potential for use in coatings, adhesives, and resins due to the properties conferred by the aromatic side chain. The introduction of bulky aromatic groups into polymer structures is a known strategy to enhance thermal stability and other desirable physical properties. researchgate.net

A related compound, N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide, is utilized as a UV absorber that provides excellent light stability in a variety of plastics and coatings, including polyamides, polyesters, and polyurethanes. tintoll.com This suggests that polymers containing the ethylphenyl moiety, such as those derived from this compound, could exhibit enhanced resistance to UV degradation. This property, combined with inherent hydrophobicity and thermal stability, makes them promising candidates for formulating durable protective coatings, high-performance adhesives, and specialty resins for industrial and architectural applications. tintoll.com

Utilization in Separation Technologies and Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with specific recognition sites for a target molecule. This "molecular memory" makes them highly effective in separation technologies. Analogs of this compound have been successfully used as functional monomers in the fabrication of MIPs. nih.gov

A study on N-(2-arylethyl)-2-methylprop-2-enamides demonstrates a semi-covalent imprinting approach. nih.gov In this method:

A functionalized monomer, such as N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, which contains a structural analog of the target molecule, is synthesized.

This monomer is then copolymerized with a cross-linker (e.g., divinylbenzene) to form a rigid polymer matrix.

The template portion of the functional monomer is chemically cleaved and removed, leaving behind a cavity that is precisely shaped to recognize and bind the target molecule. nih.gov

This technique was used to create a polymer with a high affinity for the biomolecules tyramine (B21549) and L-norepinephrine. nih.gov The efficiency of this recognition is measured by the imprinting factor, which compares the binding capacity of the imprinted polymer to a non-imprinted polymer.

| Target Biomolecule | Imprinting Factor |

| Tyramine | 2.47 nih.gov |

| L-norepinephrine | 2.50 nih.gov |

These results demonstrate that polymers derived from this compound and its analogs can be used to create highly selective materials for analytical and separation applications, including environmental analysis and biomedical diagnostics. nih.gov

Role in Nanomaterial Synthesis and Functionalization

Polymers are frequently used to functionalize the surface of nanomaterials, such as gold nanoparticles, to impart new properties or control their interaction with the surrounding environment. For example, grafting thermoresponsive polymers onto nanoparticles allows for temperature-controlled regulation of their assembly and disassembly. nih.gov

Polymers and copolymers of this compound could be used in a similar fashion. By grafting these polymers onto the surface of nanoparticles, one could create a hydrophobic, stable, or stimuli-responsive shell. This functionalization could be used to:

Improve the dispersion of nanoparticles in polymer matrices.

Create temperature-sensitive drug delivery systems where the collapse of the polymer shell at a specific temperature triggers drug release. nih.gov

Develop new sensors where the binding of an analyte to the functionalized surface causes a detectable change in the nanoparticle's properties.

The synthesis of such functionalized nanomaterials would typically involve "grafting-to" or "grafting-from" polymerization techniques, where pre-synthesized polymer chains are attached to the nanoparticle surface, or polymerization is initiated from the surface itself.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures. For n-(2-Ethylphenyl)prop-2-enamide (B6254113), several chromatographic methods are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and detection.

For related acrylamide (B121943) compounds, reversed-phase HPLC using a C18 column is a common approach. tbzmed.ac.irepa.gov The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov To enhance peak shape and resolution, additives like phosphoric acid or trifluoroacetic acid may be incorporated into the mobile phase. sielc.comresearchgate.net Detection is often performed using an ultraviolet (UV) detector, as the aromatic ring and the amide group in this compound are expected to exhibit significant UV absorbance. tbzmed.ac.irnih.gov

Method validation is a critical aspect of HPLC method development, ensuring the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, selectivity, and robustness. nih.gov

Table 1: Illustrative HPLC Method Parameters for Acrylamide Derivatives

| Parameter | Condition | Source |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | tbzmed.ac.irnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | nih.gov |

| Detector | UV-Vis Detector (e.g., at 222 nm) | tbzmed.ac.ir |

| Flow Rate | 1.0 mL/min | tbzmed.ac.ir |

| Temperature | Ambient or controlled (e.g., 50 °C) | nih.gov |

This table presents typical starting conditions for the analysis of acrylamide-related compounds and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to improve its volatility and thermal stability for GC analysis, GC-MS offers high sensitivity and specificity, making it ideal for purity assessment and trace analysis. chem-agilent.comgcms.cz

For the analysis of related acrylamide compounds, derivatization is a common strategy. gcms.czresearchgate.net For instance, bromination of the double bond can yield a derivative that is more amenable to GC analysis. nih.gov The mass spectrometer provides detailed structural information, allowing for confident identification and quantification of the target analyte and any impurities. The use of an internal standard, such as an isotopically labeled version of the analyte, can improve the accuracy and precision of the quantification. nih.gov

Key considerations for GC-MS analysis include:

Injection port temperature: Must be optimized to ensure efficient volatilization without causing thermal degradation.

Column selection: A column with a suitable stationary phase is chosen based on the polarity of the analyte and its derivatives.

Mass spectrometer settings: Parameters such as ionization energy and mass range are adjusted to achieve optimal sensitivity and fragmentation patterns.

The limit of detection for acrylamide analysis by GC-MS can be in the low µg/kg range. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an exceptionally powerful tool for analyzing this compound in complex matrices, where co-eluting compounds might interfere with other detection methods. nih.govnih.govnih.gov

LC-MS methods for related acrylamides often utilize a reversed-phase C18 column and a mobile phase of water and acetonitrile or methanol. nih.govnih.gov The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance selectivity and sensitivity. chromatographyonline.comnih.gov The use of tandem mass spectrometry (MS/MS) provides even greater specificity by monitoring the fragmentation of a specific parent ion into daughter ions. acs.orgepa.gov

LC-MS/MS has been successfully used for the determination of acrylamide in a variety of complex food matrices. nih.govacs.org The limits of detection and quantification are typically very low, often in the parts-per-billion (ppb) range. nih.govnih.gov The use of an isotopically labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response. acs.org

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Advantages | Disadvantages | Typical Applications |

| HPLC-UV | Robust, relatively low cost, good for routine analysis. tbzmed.ac.ir | Lower sensitivity and selectivity compared to MS detection. nih.gov | Quality control, purity assessment of bulk material. |

| GC-MS | High sensitivity and specificity, provides structural information. chem-agilent.com | May require derivatization for non-volatile compounds. gcms.cz | Trace analysis, impurity profiling. |

| LC-MS | High sensitivity and selectivity, suitable for complex matrices, no derivatization needed. nih.govnih.gov | Higher cost and complexity compared to HPLC-UV. | Analysis in environmental and biological samples. |

Spectrophotometric and Fluorometric Approaches for Quantitative Determination

While chromatographic techniques are powerful, spectrophotometric and fluorometric methods can offer simpler and more rapid alternatives for the quantitative determination of this compound, particularly in less complex samples.

Spectrophotometry relies on the principle that chemical compounds absorb light at specific wavelengths. The aromatic ring and the conjugated system in this compound are expected to absorb UV light, allowing for its quantification using a UV-Vis spectrophotometer. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Fluorometric methods are generally more sensitive and selective than spectrophotometry. nih.gov While this compound itself may not be naturally fluorescent, it could potentially be derivatized with a fluorescent reagent to enable its detection by fluorometry. For example, a method for the determination of acrylamide involves its degradation and subsequent reaction with fluorescamine (B152294) to produce a highly fluorescent product. nih.gov A similar approach could potentially be developed for this compound. The fluorescence intensity is proportional to the concentration of the analyte, allowing for its quantification. nih.gov

Development of Sensor Technologies Based on this compound or its Polymers

Sensor technologies offer the potential for rapid, real-time, and on-site detection of chemical compounds. While specific sensors for this compound are not widely reported, the development of such sensors could be based on its unique chemical properties or the properties of its corresponding polymer.

For instance, a sensor could be designed based on the interaction of this compound with a specific recognition element, such as an antibody or a molecularly imprinted polymer (MIP). This interaction would then be transduced into a measurable signal, such as a change in color, fluorescence, or electrical current.

Polymers derived from this compound could also be utilized in sensor applications. The physical or chemical properties of the polymer, such as its conductivity or refractive index, might change upon exposure to a target analyte. This change could then be measured to determine the concentration of the analyte. Research into superabsorbent polymers based on related acrylamide compounds for agricultural applications highlights the potential for polymer-based technologies. chromatographyonline.com

Sample Preparation Strategies for Diverse Matrices (e.g., Environmental, Industrial Samples)

The effective extraction and cleanup of this compound from diverse and complex matrices is a critical step prior to instrumental analysis. The choice of sample preparation technique depends on the nature of the matrix and the analytical method to be used.

For environmental samples such as water or soil, solid-phase extraction (SPE) is a commonly employed technique. epa.gov An appropriate SPE sorbent can selectively retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted from the sorbent with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample.

For industrial samples , which may have high concentrations of interfering substances, more rigorous cleanup procedures may be necessary. Liquid-liquid extraction (LLE) can be used to partition the analyte from the sample matrix into an immiscible solvent. researchgate.net Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted for the extraction of acrylamides from complex matrices and could potentially be applied to this compound. chromatographyonline.com

For solid samples, an initial extraction step is required to transfer the analyte into a liquid phase. This can be achieved through techniques such as sonication or accelerated solvent extraction (ASE). researchgate.netthermofisher.com The resulting extract can then be further purified using SPE or other cleanup methods.

Table 3: Common Sample Preparation Techniques

| Technique | Principle | Typical Application | Source |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | Cleanup of water and environmental samples. | epa.gov |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Cleanup of complex industrial samples. | researchgate.net |

| QuEChERS | A multi-step extraction and cleanup method. | Extraction from complex food and environmental matrices. | chromatographyonline.com |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Extraction from solid samples. | thermofisher.com |

Future Research Directions and Emerging Opportunities

Exploration of Novel and Efficient Synthetic Routes for n-(2-Ethylphenyl)prop-2-enamide (B6254113)

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Future research could focus on optimizing the synthesis of this compound by exploring catalytic processes that offer high yields and selectivity under mild conditions.

Catalytic Amidation: Traditional amide synthesis often requires stoichiometric activating agents, leading to significant waste. ucl.ac.uk Future investigations could explore the use of transition metal or organocatalysts for the direct amidation of 2-ethylaniline (B167055) with acrylic acid or its derivatives. sigmaaldrich.com Boronic acid-catalyzed amidations, for instance, have been shown to be effective for a range of substrates. sigmaaldrich.com Another avenue is the development of Lewis acid-catalyzed processes, which can facilitate the reaction between acrylamide (B121943) and an appropriate alkyl or acyl chloride under mild conditions. google.com

Green Chemistry Approaches: Embracing the principles of green chemistry, novel synthetic routes could aim to minimize the use of hazardous solvents and reagents. numberanalytics.com Solvent-free synthesis, where reactants are triturated and heated directly, offers a promising alternative that can reduce waste and simplify purification. researchgate.netsemanticscholar.org Biocatalytic methods, employing enzymes like lipases or amidases, could also be explored for highly selective and environmentally benign synthesis. numberanalytics.com

Design and Synthesis of this compound Derivatives with Tailored Material Properties

The functional properties of a polymer are intrinsically linked to the structure of its constituent monomers. rsc.orgillinois.eduresearchgate.net By systematically modifying the chemical structure of this compound, a diverse library of derivatives with customized material properties could be developed.

Future research could involve introducing various substituents onto the phenyl ring of the molecule. For example, the addition of electron-donating or electron-withdrawing groups could alter the electronic properties and reactivity of the monomer, influencing the characteristics of the resulting polymer. The synthesis of related N-substituted acrylamides has demonstrated that such modifications can be readily achieved. uobaghdad.edu.iq

Furthermore, the incorporation of specific functional groups could impart desired properties such as stimuli-responsiveness (e.g., to pH or temperature), enhanced thermal stability, or specific binding capabilities. The design of functional monomers is a key area of research for creating next-generation polymeric materials. rsc.orgillinois.eduresearchgate.net

Advanced Polymerization Techniques for Precision Polymer Architectures

The properties of a polymer are determined not only by its chemical composition but also by its architecture, such as molecular weight, dispersity, and topology. Advanced polymerization techniques offer precise control over these parameters, enabling the synthesis of well-defined polymers from this compound.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method for producing polymers with controlled molecular weights and narrow molecular weight distributions. acs.org This technique has been successfully applied to a variety of acrylamide monomers. acs.orgrsc.orgrsc.orgnih.gov Applying RAFT polymerization to this compound could allow for the synthesis of homopolymers with predictable chain lengths and the creation of block copolymers with unique phase-separated nanostructures. acs.org

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization technique that has been used for the polymerization of acrylamides. uc.eduacs.orgnih.gov Although the polymerization of some acrylamides by ATRP can be challenging due to copper complexation with the amide group, modifications to the catalytic system can lead to controlled polymerization. acs.orgcmu.edu Research into suitable ligands and conditions for the ATRP of this compound could yield well-defined polymers and block copolymers. nih.gov The synthesis of stereoblock copolymers may also be achievable, offering further control over the material's properties. nih.gov

Integration of this compound into Multifunctional Hybrid Materials

The combination of organic polymers with inorganic components can lead to hybrid materials with synergistic properties, surpassing those of the individual constituents. mdpi.comrsc.org this compound and its corresponding polymer could serve as the organic component in novel multifunctional hybrid materials.

Polymer-Nanoparticle Composites: Future work could explore the in-situ polymerization of this compound in the presence of inorganic nanoparticles (e.g., silica, clay, or metal oxides) to create nanocomposites. mdpi.comacs.orgresearchgate.netlsu.edutandfonline.com These materials could exhibit enhanced mechanical strength, thermal stability, or novel optical and electronic properties. The functional groups on the polymer could be designed to interact specifically with the nanoparticle surface, ensuring good dispersion and interfacial adhesion. lsu.edu

Organic-Inorganic Hybrid Networks: Through sol-gel processes, it is possible to create interpenetrating networks of an inorganic material (like silica) and an organic polymer. mdpi.comresearchgate.netrsc.org Incorporating a polymer derived from this compound into such a network could result in materials with a unique combination of flexibility from the polymer and rigidity from the inorganic matrix. mdpi.com

Application in Emerging Technologies

The development of new materials is a key driver for innovation in various technological fields. Polymers derived from this compound could find applications in several emerging areas.

Advanced Manufacturing: The field of additive manufacturing, or 3D printing, is rapidly growing and requires a diverse palette of functional polymers. mdpi.comrsc.orgpreprints.org Polymers based on this compound could be designed to have specific properties, such as thermal or chemical resistance, making them suitable for fabricating customized, high-performance parts for the automotive, aerospace, or medical industries. mdpi.compreprints.orgnih.gov

Environmental Remediation: Polyacrylamide-based hydrogels are known for their high water absorbency and have been investigated for water purification and the removal of pollutants. nih.govijpcbs.commdpi.commdpi.comm2polymer.comresearchgate.netzmescience.com Hydrogels synthesized from this compound or its derivatives could be designed to have a high affinity for specific contaminants, such as organic micropollutants or heavy metal ions, through the incorporation of appropriate functional groups. mdpi.comresearchgate.net Their porous and robust nature could make them suitable for scalable water treatment systems. zmescience.com

Q & A

What are the optimal synthetic routes for N-(2-Ethylphenyl)prop-2-enamide, and how can reaction conditions be optimized?

Level : Basic

Methodological Answer :

The synthesis typically involves a multi-step approach:

Condensation Reaction : React 2-ethylaniline with acryloyl chloride in anhydrous dichloromethane under nitrogen atmosphere to form the prop-2-enamide backbone.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Optimization : Key parameters include:

- Temperature : Maintain 0–5°C during acryloyl chloride addition to minimize side reactions.

- Catalyst : Triethylamine (1.2 eq) as a base to neutralize HCl byproducts .

- Solvent : Anhydrous conditions prevent hydrolysis of the acyl chloride intermediate.

Yield improvements (>75%) are achieved by slow reagent addition and post-reaction quenching with ice-cold water.

How is structural characterization of this compound performed, and what analytical techniques are critical?

Level : Basic

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 218.1) validates molecular weight.

- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm ensures >98% purity .

How do substituents on the phenyl ring influence the reactivity and bioactivity of prop-2-enamide derivatives?

Level : Advanced

Methodological Answer :

A comparative study of analogs reveals:

What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

Level : Advanced

Methodological Answer :

Discrepancies often arise from assay variability. Robust strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293) and positive controls (e.g., staurosporine for kinase inhibition).

- Dose-Response Curves : Test 10⁻⁴–10⁻⁹ M concentrations in triplicate to calculate EC₅₀/IC₅₀ with 95% confidence intervals.

- Meta-Analysis : Pool data from ≥3 independent studies (e.g., kinase inhibition data) and apply ANOVA to identify outliers. For example, conflicting cytotoxicity reports in MCF-7 cells were resolved by controlling for serum concentration (10% FBS vs. 5% FBS alters proliferation rates) .

What are the key physicochemical properties of this compound relevant to drug discovery?

Level : Basic

Methodological Answer :

- Solubility : 0.2 mg/mL in PBS (pH 7.4); improves with DMSO cosolvent (<5% v/v).

- LogP : 2.8 (calculated via XLogP3), indicating moderate lipophilicity.

- Stability : Stable at 4°C for 6 months (degradation <5%); sensitive to UV light (use amber vials).

- pKa : Amide nitrogen pKa ~10.2 (determined via potentiometric titration), influencing ionization in physiological conditions .

How can computational modeling predict interaction mechanisms of this compound with biological targets?

Level : Advanced

Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into target proteins (e.g., COX-2). The ethyl group occupies a hydrophobic subpocket, while the enamide forms hydrogen bonds with Arg120.

- Molecular Dynamics (MD) : Simulate 100 ns trajectories (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable interactions.

- QSAR Models : Derive Hammett σ values for substituents to predict bioactivity trends. For example, a σ⁻ (electron-donating) group at the 2-position correlates with increased COX-2 inhibition (R² = 0.87) .

What analytical techniques are critical for purity assessment during synthesis?

Level : Basic

Methodological Answer :

- Thin-Layer Chromatography (TLC) : Silica gel GF254 plates (ethyl acetate/hexane 1:3) with UV visualization at 254 nm. Rf = 0.4 for target compound.

- High-Performance Liquid Chromatography (HPLC) : C18 column, 1.0 mL/min flow, retention time 8.2 min.

- Elemental Analysis : Theoretical C: 72.4%, H: 7.2%, N: 6.4%; deviations >0.3% indicate impurities.

- Karl Fischer Titration : Confirm moisture content <0.1% to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.